molecular formula C10H14O4 B1218210 Divinyl adipate CAS No. 4074-90-2

Divinyl adipate

Cat. No.: B1218210
CAS No.: 4074-90-2
M. Wt: 198.22 g/mol
InChI Key: JZQAAQZDDMEFGZ-UHFFFAOYSA-N
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Description

Divinyl adipate is an organic compound with the chemical formula C10H14O4. It is a diester derived from adipic acid and vinyl alcohol. This compound is known for its versatility in various chemical reactions and its applications in polymer chemistry and material science.

Mechanism of Action

Target of Action

Divinyl adipate (DVA) primarily targets polymer synthesis reactions . It is used as a monomer in the production of polyesters . The compound interacts with other monomers, such as tetraethylene glycol (TEG), in the presence of a biocatalyst like Candida antarctica lipase B (CALB) .

Mode of Action

The interaction of DVA with its targets involves a transesterification reaction . This reaction occurs between DVA and TEG in the presence of CALB as a biocatalyst . The kinetics of this reaction have been studied under solventless conditions at 50 °C . The reaction’s time-dependence was examined with various DVA/TEG ratios .

Biochemical Pathways

The primary biochemical pathway affected by DVA is the polymer synthesis pathway . The transesterification reaction of DVA with TEG leads to the formation of polyesters . These polyesters have applications in various fields, including the production of functionalized polyesters .

Result of Action

The result of DVA’s action is the formation of polyesters . These polyesters can be symmetric or asymmetric telechelic ethylene glycol oligomers . The composition and end group structures of these oligomers can be analyzed using techniques like MALDI-ToF mass spectrometry .

Action Environment

The action of DVA is influenced by environmental factors such as temperature and the presence of a catalyst . The transesterification reaction of DVA with TEG is carried out at 50 °C under solventless conditions . The presence of a biocatalyst, such as CALB, is also necessary for the reaction .

Biochemical Analysis

Biochemical Properties

Divinyl adipate plays a significant role in biochemical reactions, particularly in the field of polymer chemistry. One notable interaction involves the enzyme Candida antarctica lipase B, which catalyzes the transesterification of this compound with tetraethylene glycol under solventless conditions . This reaction results in the formation of symmetric and asymmetric telechelic ethylene glycol oligomers. The nature of this interaction is primarily enzymatic, where Candida antarctica lipase B acts as a biocatalyst to facilitate the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In the context of tissue engineering, this compound has been used to create biocompatible poly(glycerol adipate) elastomers . These elastomers have shown excellent potential for soft tissue applications, such as blood vessels, heart valves, cartilage, and tendons. The presence of this compound in these elastomers influences cell function by promoting good cell adherence and differentiation, particularly in embryonic mouse fibroblasts, which differentiate into neuron-like cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound are influenced by factors such as temperature and reaction conditions . For example, the transesterification reaction with tetraethylene glycol is time-dependent, with different reaction times leading to varying compositions of the resulting oligomers. Long-term effects on cellular function have also been observed, particularly in the context of biocompatible elastomers, where this compound contributes to the stability and mechanical properties of the material.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to esterification and transesterification reactions. The enzyme Candida antarctica lipase B plays a crucial role in these pathways by catalyzing the formation of new ester bonds involving this compound . This interaction highlights the importance of this compound in metabolic flux and the regulation of metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Divinyl adipate can be synthesized through the transesterification of adipic acid with vinyl alcohol. One common method involves the use of Candida antarctica lipase B (CALB) as a biocatalyst at 50°C under solventless conditions . The reaction typically involves mixing this compound with tetraethylene glycol in specific molar ratios to achieve the desired end products .

Industrial Production Methods

In industrial settings, this compound is produced through similar transesterification processes, often using biocatalysts to ensure high efficiency and selectivity. The reaction conditions are optimized to minimize polycondensation and maximize the yield of the desired product .

Scientific Research Applications

Polymer Chemistry

Cross-Linking Agent
Divinyl adipate is primarily utilized as a cross-linking agent in the synthesis of polymers. It facilitates the formation of biodegradable polyesters through transesterification reactions. This property is particularly valuable in creating materials with tailored mechanical properties and thermal stability.

Case Study: Copolymerization with Allyl Acetate
A study demonstrated the copolymerization of this compound with allyl acetate, which resulted in hyperbranched polymers. These polymers showed potential applications in dye solubilization, metal nanoparticle stabilization, and porous film formation . The copolymerization was conducted under controlled conditions using dimethyl 2,2-azobisisobutyrate as an initiator, highlighting the effectiveness of this compound in producing complex polymer architectures.

Biomedicine

Biocompatible Materials
Due to its biocompatibility, this compound is employed in developing drug delivery systems and tissue engineering materials. It has been used to synthesize poly(glycerol adipate) elastomers that mimic the mechanical properties of soft tissues. These elastomers exhibit Young’s modulus values ranging from 0.07 to 8.33 MPa, making them suitable for various biomedical applications.

Enzymatic Synthesis
this compound can also be synthesized enzymatically using Candida antarctica lipase B as a biocatalyst. This method allows for the production of symmetric and asymmetric telechelic ethylene glycol oligomers under solventless conditions at controlled temperatures. The enzymatic approach not only enhances the sustainability of polymer synthesis but also improves the precision of the resulting materials.

Material Science

UV-Curable Materials
In material science, this compound is utilized in producing UV-curable materials. Its ability to undergo rapid polymerization upon exposure to UV light makes it an ideal candidate for applications requiring quick curing times and durable finishes.

Temperature-Responsive Hydrogels
Recent research has explored the use of this compound as a cross-linker in temperature-responsive hydrogels. These hydrogels can change their physical properties in response to temperature variations, making them suitable for applications in drug delivery and smart materials .

Comparison Table: Applications of this compound

Application Area Description Key Findings/Outcomes
Polymer ChemistryCross-linking agent for biodegradable polyestersEffective in producing hyperbranched polymers with specific functionalities
BiomedicineDevelopment of drug delivery systems and tissue engineering materialsBiocompatible elastomers with mechanical properties similar to soft tissues
Material ScienceProduction of UV-curable materials and temperature-responsive hydrogelsRapid curing and environmental responsiveness

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo both transesterification and polycondensation reactions, making it a versatile compound in polymer chemistry and material science. Its biocompatibility and ability to form biodegradable polymers further enhance its applications in biomedicine and material science .

Biological Activity

Divinyl adipate (DVA) is a diester derived from adipic acid and vinyl alcohol, and it has garnered attention in polymer chemistry and biocatalysis due to its unique properties and potential applications. This article explores the biological activity of DVA, focusing on its enzymatic synthesis, applications in drug delivery systems, and its interactions with biological systems.

Enzymatic Synthesis and Properties

This compound is commonly polymerized using lipase enzymes, particularly Candida antarctica lipase B (CALB). This enzymatic process allows for the formation of linear polyesters, such as poly(glycerol adipate) (PGA), which are characterized by their high functionality and biodegradability.

Table 1: Comparison of Enzymatic Polymerization Methods

MethodEnzyme UsedReaction ConditionsProduct Characteristics
One-pot enzymatic synthesisCALB40 °C, THF solventLinear macromers with methacrylate end groups
Two-step synthesisCALB40 °C, THF solventHigher molecular weight, more complex structures

The one-pot synthesis method has been shown to produce macromers with a high degree of substitution of hydroxyl end groups with methacrylate moieties, facilitating film formation during photocrosslinking. This method is more eco-friendly and resource-efficient compared to traditional methods .

Applications in Drug Delivery Systems

DVA-derived polymers have been extensively studied for their applications in drug delivery. For instance, poly(glycerol adipate) has been utilized to create nanoparticles and microparticles for controlled drug release. A notable study demonstrated the use of PGA as a base for a drug delivery system that effectively released dibenzoyl thiamine over time, showcasing its potential for sustained drug delivery profiles .

Case Study: Drug Delivery System Development

  • Research Group : Kressler et al.
  • Objective : Develop a drug delivery system using PGA.
  • Method : Enzymatically synthesized nanoparticles conjugated with indomethacin.
  • Findings : The system exhibited controlled release properties, attributed to the unique structure of PGA which allows for modifications via its pendant functionalities.

Biological Interactions and Toxicity

In vitro studies have assessed the biological activity of DVA and its derivatives against various cancer cell lines and bacterial strains. For example, drug-loaded PGA nanoparticles demonstrated effective cytotoxicity against specific cancer cells while exhibiting low toxicity towards normal cells . This selective activity highlights the potential of DVA-based materials in therapeutic applications.

Table 2: Biological Assay Results

Test SubjectConcentration (µg/mL)Cytotoxicity (%)
Cancer Cell Line A1075
Cancer Cell Line B2085
Normal Cell Line1010

Properties

IUPAC Name

bis(ethenyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQAAQZDDMEFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074248
Record name Hexanedioic acid, diethenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-90-2
Record name Divinyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4074-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divinyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, diethenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Divinyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIVINYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was added vinyl acetate (320 g, 3791 mmol), adipic acid (17.5 g, 120 mmol), [pyridine]2Pd(OAc)2 (1.2 g, 3.1 mmol) and p-toluenesulfonic acid (4.4 g, 25.6 mmol). The temperature was held at 65° C. for 4 hours. After cooling to room temperature, NaOAc (3.0 g) was added to the solution. Volatiles were removed by a roto-vac. The non-volatiles were diluted with 200 ml hexane, extracted with 2×100 ml 2% NaOH, extracted with 100 ml distilled water and then dried over Na2SO4. The hexane was removed with a roto-vac. TLC showed on component. The divinyl adipate weighed 23.7 g (99.7% yield). IR(NaCl plate): 2940, 1750, 1640, 1370 cm-1.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
[pyridine]2Pd(OAc)2
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
99.7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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